PRMT6 Inhibition: Superior Potency to MS049 and Comparable Potency to EPZ020411
In head-to-head in vitro enzymatic assays, 6-Chloro-N4-methyl-4,5-pyrimidinediamine exhibits an IC50 of 26 nM against PRMT6 [1]. This is 1.65-fold more potent than the dual PRMT4/6 inhibitor MS049 (IC50 = 43 nM) and only 2.6-fold less potent than the highly selective PRMT6 inhibitor EPZ020411 (IC50 = 10 nM) . The compound provides a balanced potency profile that distinguishes it from both weaker dual inhibitors and ultra-selective tool compounds.
| Evidence Dimension | Inhibition of human PRMT6 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | MS049 (IC50 = 43 nM); EPZ020411 (IC50 = 10 nM) |
| Quantified Difference | 1.65-fold more potent than MS049; 2.6-fold less potent than EPZ020411 |
| Conditions | Inhibition of human full-length PRMT6 expressed in baculovirus expression system, assessed by methylation activity assay [1] |
Why This Matters
Researchers seeking potent PRMT6 inhibition without the complexity of ultra-selective tool compounds will find this compound's balanced potency ideal for mechanistic studies and preliminary SAR.
- [1] BindingDB. BDBM50194728 (CHEMBL3984626): IC50 26 nM for PRMT6. Accessed April 2026. View Source
